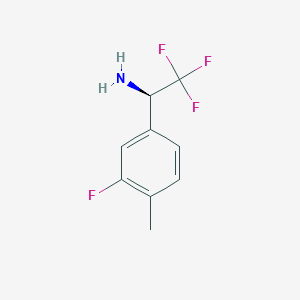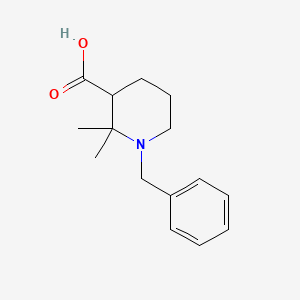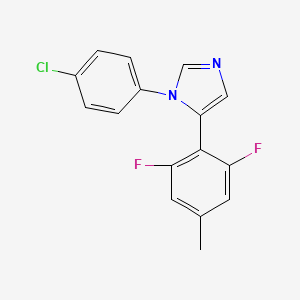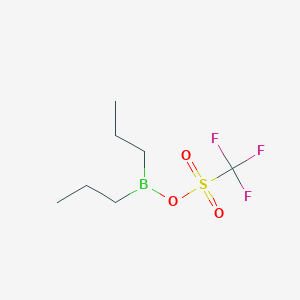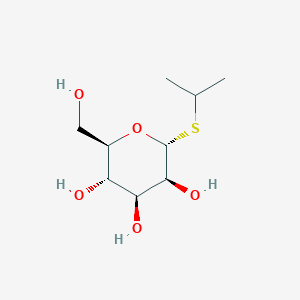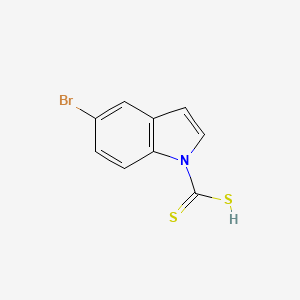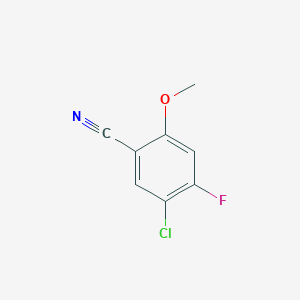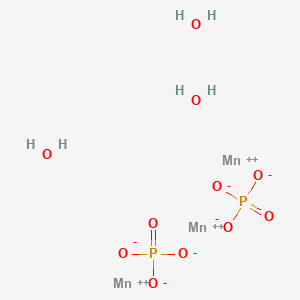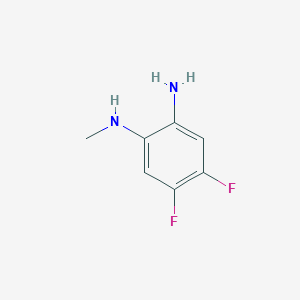
4,5-Difluoro-N1-methylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Difluoro-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H8F2N2 It is a derivative of benzene, where two fluorine atoms are substituted at the 4th and 5th positions, and a methyl group is attached to the nitrogen atom of the 1,2-diamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-N1-methylbenzene-1,2-diamine typically involves the nucleophilic aromatic substitution of 1,5-difluoro-2,4-dinitrobenzene with N1-methylbenzene-1,2-diamine. The reaction is carried out in the presence of a base such as N,N-diisopropylethylamine in ethanol at low temperatures (around 0°C) for several hours. The reaction mixture is then purified using chromatography to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Difluoro-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be displaced by nucleophiles such as amines, leading to the formation of substituted products.
Reduction: The nitro groups in the precursor can be reduced to amines, which can then undergo further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium hydroxide (KOH), Hünig’s base, or triethylamine (Et3N) in solvents like dimethylformamide (DMF) or ethanol (EtOH) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for the reduction of nitro groups.
Major Products Formed
Substituted Amines: Products formed from nucleophilic substitution reactions.
Reduced Amines: Products formed from the reduction of nitro groups.
Applications De Recherche Scientifique
4,5-Difluoro-N1-methylbenzene-1,2-diamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with unique electronic properties.
Medicinal Chemistry: It is explored for its potential use in drug discovery and development due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 4,5-Difluoro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo nucleophilic substitution and reduction reactions suggests its potential in modulating biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Difluorobenzene-1,2-diamine: Similar structure but lacks the N1-methyl group.
N1-methylbenzene-1,2-diamine: Similar structure but lacks the fluorine atoms.
Uniqueness
4,5-Difluoro-N1-methylbenzene-1,2-diamine is unique due to the presence of both fluorine atoms and the N1-methyl group, which confer distinct chemical properties and reactivity
Propriétés
IUPAC Name |
4,5-difluoro-2-N-methylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYFSONVJAGQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate](/img/structure/B12842263.png)
![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)

